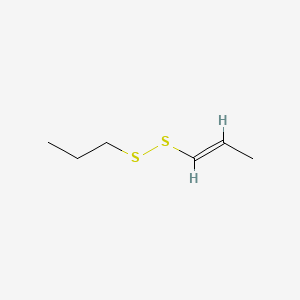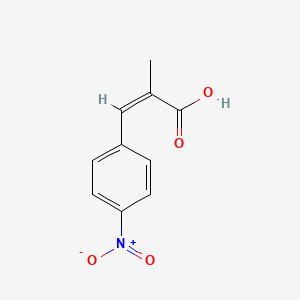
N-(3-Methoxy-benzyl)-guanidine
概要
説明
N-(3-Methoxy-benzyl)-guanidine is an organic compound that features a guanidine group attached to a 3-methoxybenzyl moiety
準備方法
Synthetic Routes and Reaction Conditions
N-(3-Methoxy-benzyl)-guanidine can be synthesized through a multi-step process involving the reaction of 3-methoxybenzylamine with cyanamide under acidic conditions to form the corresponding guanidine derivative. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
N-(3-Methoxy-benzyl)-guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group on the benzyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
N-(3-Methoxy-benzyl)-guanidine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving guanidine derivatives.
Biology: The compound is studied for its role in modulating biological processes and its effects on cellular functions.
Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic applications in treating various diseases.
作用機序
The mechanism of action of N-(3-Methoxy-benzyl)-guanidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, modulating their activity and affecting downstream biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
N-(3-Methoxy-benzyl)-guanidine can be compared with other similar compounds, such as:
N-(3-Methoxybenzyl)-linoleamide: Known for its role as a fatty acid amide hydrolase (FAAH) inhibitor.
N-(3-Methoxybenzyl)-palmitamide: Studied for its potential therapeutic applications in treating pain, inflammation, and neurodegenerative diseases.
N-(3-Methoxybenzyl)-hexadec-9Z-enamide: Isolated from the roots of Lepidium meyenii and evaluated for its cytotoxicity against human cancer cell lines.
These compounds share structural similarities with this compound but differ in their specific biological activities and applications.
特性
IUPAC Name |
2-[(3-methoxyphenyl)methyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-13-8-4-2-3-7(5-8)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNFFQZOYSMLIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428336 | |
| Record name | N-(3-Methoxy-benzyl)-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46228-51-7 | |
| Record name | N-(3-Methoxy-benzyl)-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1624099.png)


![3-[(E)-2-nitroprop-1-enyl]-1H-indole](/img/structure/B1624108.png)


![3-(1H-Benzo[d]imidazol-1-yl)aniline](/img/structure/B1624113.png)







